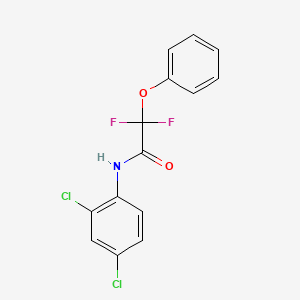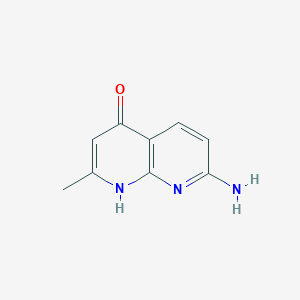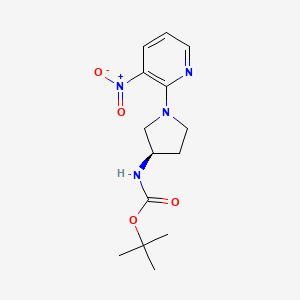
N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide, also known as Diflufenican, is a synthetic herbicide used to control weeds in various crops. It was first introduced in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity. In
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation Efforts
N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide is a chemical compound related to the family of phenoxyacetic acid herbicides, which includes widely used substances like 2,4-D (2,4-dichlorophenoxyacetic acid). The scientific research applications of this compound, and compounds similar to it, mainly revolve around understanding their environmental impact, fate, behavior, and the development of remediation strategies.
Environmental Fate and Toxicity : Studies have focused on the environmental fate, behavior, and toxic effects of phenoxyacetic acid herbicides. These compounds, including 2,4-D, are known for their widespread use in agriculture and potential to cause environmental contamination. Research indicates that while these substances are of economic importance, there is concern over their safety due to links with soft-tissue sarcomas and non-Hodgkin's lymphomas. Despite methodological limitations in data, there is evidence suggesting a causal association with non-Hodgkin's lymphomas, albeit indicating a possibly weak carcinogenic potency for 2,4-D (Kelly & Guidotti, 1989).
Treatment of Pesticide Industry Wastewater : The pesticide production industry, which utilizes compounds like 2,4-D, generates high-strength wastewater containing a range of toxic pollutants. Treatment strategies, particularly those combining biological processes and granular activated carbon, have been researched to effectively remove these pollutants, highlighting the importance of designing efficient wastewater treatment processes (Goodwin et al., 2018).
Microbial Biodegradation : Understanding the role of microorganisms in the degradation of 2,4-D and its derivatives is crucial for environmental remediation. Research has shown that certain bacteria are capable of degrading these herbicides, transforming them into less harmful substances. This highlights the potential of bioremediation as a strategy to mitigate environmental pollution caused by these compounds (Magnoli et al., 2020).
Aquatic Environment Impact : Studies have also addressed the consequences of contamination by chlorophenols, a class of compounds related to 2,4-D, on aquatic environments. These compounds exhibit moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. The research emphasizes the importance of understanding the persistence and bioaccumulation potential of these substances in aquatic ecosystems (Krijgsheld & Gen, 1986).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F2NO2/c15-9-6-7-12(11(16)8-9)19-13(20)14(17,18)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJXYIYLXOWWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2636364.png)







![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)


![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2636382.png)

![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)